2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine
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Overview
Description
The compound “2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The piperazine ring in this molecule is known to adopt a chair conformation . The attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are in an anti-periplanar conformation .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonist
This compound has been studied as a ligand for Alpha1-Adrenergic Receptors . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Treatment for Neurological Conditions
The compound has been identified as a significant target for various neurological conditions treatment . The alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .
Alzheimer’s Disease Treatment
The compound has been studied as a potential treatment for Alzheimer’s disease (AD) . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .
Acetylcholinesterase Inhibitor
The compound has been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) against AD . Acetylcholinesterase (AChE) is selectively responsible for hydrolyzing ACh in the healthy brain, while butyrylcholinesterase (BuChE), possessing wider substrate specificity than AChE, can take over AChE to some extent to modulate acetylcholine, enhancing cognition functions .
Selective AChE Inhibitor
The compound has been identified as a selective AChE inhibitor . The mechanism of inhibition of the compound against AChE was analyzed by the kinetic study, and the result indicated that the compound was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Lead Compound for AD Drug Development
The compound has been considered as a lead compound for the development of AD drugs . The results of binding data, in silico docking simulations, and molecular dynamics (MD) together with absorption, distribution, metabolism, and excretion calculations (ADME) on a group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their 5 substituted derivatives (methoxy and chloro), synthesized .
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine are acetylcholinesterase (AChE) and alpha1-adrenergic receptors . AChE is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain, playing an important role in learning and memory . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine interacts with its targets by inhibiting AChE and showing affinity for alpha1-adrenergic receptors . It exhibits inhibitory activity against AChE, and it shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission . It also affects the adrenergic signaling pathway by interacting with alpha1-adrenergic receptors .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds .
Result of Action
The molecular and cellular effects of the action of 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine include enhanced cholinergic neurotransmission due to AChE inhibition and potential modulation of adrenergic signaling due to interaction with alpha1-adrenergic receptors .
properties
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O2/c1-33-19-9-3-2-8-18(19)31-21(17-7-4-5-10-24-17)20(27-28-31)22(32)29-13-15-30(16-14-29)23-25-11-6-12-26-23/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHKFPFMWOBWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine |
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